4-Chloroethcathinone hydrochloride
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Overview
Description
4-Chloroethcathinone (hydrochloride) is a synthetic cathinone, a class of compounds known for their stimulant properties. It is an analog of methcathinone, with a chlorine atom substituted at the 4-position of the phenyl ring.
Mechanism of Action
Target of Action
4-Chloroethcathinone hydrochloride, also known as FWH-494 hydrochloride, is a synthetic cathinone . The primary targets of this compound are likely to be the dopamine and serotonin transporters . These transporters play a crucial role in regulating the levels of dopamine and serotonin, neurotransmitters that are involved in mood regulation, reward, and motor control .
Mode of Action
It is believed to act as apsychostimulant by elevating extracellular levels of monoaminergic neurotransmitters . This suggests that the compound may interact with its targets (dopamine and serotonin transporters) to increase the release or inhibit the reuptake of these neurotransmitters .
Biochemical Pathways
Given its proposed mode of action, it is likely to affect pathways related tomonoaminergic neurotransmission
Pharmacokinetics
It has been reported that its metabolism, excretion, and biological availability have been studied . More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, is currently lacking .
Result of Action
Studies involving mice indicate that it can stimulate spontaneous locomotor activity and motor performance in a dose-dependent manner . This suggests that the compound may have stimulant-like effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is believed to be a dopamine and serotonin releasing agent . It is also suggested that it has significant acute toxicity with species-specific variability, moderate genotoxic potential suggesting the risk of DNA damage, and a notable cardiotoxicity risk associated with hERG channel inhibition .
Cellular Effects
It is known to stimulate spontaneous locomotor activity in mice in a dose-dependent manner .
Molecular Mechanism
It is believed to be a dopamine and serotonin releasing agent . Its chemical structure closely resembles para-chloromethamphetamine .
Temporal Effects in Laboratory Settings
It is known that it has a notable cardiotoxicity risk associated with hERG channel inhibition .
Dosage Effects in Animal Models
The effects of 4-Chloroethcathinone hydrochloride vary with different dosages in animal models. It stimulates spontaneous locomotor activity in mice in a dose-dependent manner .
Metabolic Pathways
It is known that it has significant acute toxicity with species-specific variability .
Transport and Distribution
It is soluble in organic solvents such as DMSO to a concentration of 10 mg/ml, or in solvents such as dimethyl formamide or ethanol to a concentration of approximately 5 mg/ml .
Subcellular Localization
It is known that it has a notable cardiotoxicity risk associated with hERG channel inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroethcathinone (hydrochloride) typically involves the reaction of 4-chlorobenzaldehyde with ethylamine, followed by reduction and subsequent hydrochloride salt formation. The general steps are as follows:
Condensation Reaction: 4-chlorobenzaldehyde reacts with ethylamine to form an imine intermediate.
Reduction: The imine intermediate is reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Hydrochloride Salt Formation: The amine is then treated with hydrochloric acid to form the hydrochloride salt of 4-Chloroethcathinone.
Industrial Production Methods: Industrial production methods for 4-Chloroethcathinone (hydrochloride) involve similar synthetic routes but are scaled up and optimized for higher yields and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroethcathinone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield secondary amines or alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Secondary amines, alcohols.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a reference material in analytical chemistry for the development of detection methods.
Biology: Investigated for its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Explored for its potential therapeutic effects and as a model compound for studying the pharmacology of synthetic cathinones.
Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in organic synthesis
Comparison with Similar Compounds
- 3-Chloromethcathinone (3-CMC)
- 4-Chloromethcathinone (4-CMC)
- 4-Fluoro-α-Pyrrolidinopentiophenone (4-F-PVP)
- 4-Methoxy-α-Pyrrolidinopentiophenone (4-MeO-PVP) .
Properties
CAS No. |
22198-75-0 |
---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(ethylamino)propan-1-one |
InChI |
InChI=1S/C11H14ClNO/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9/h4-8,13H,3H2,1-2H3 |
InChI Key |
RNBCGEIZCHBTGL-UHFFFAOYSA-N |
SMILES |
CCNC(C)C(=O)C1=CC=C(C=C1)Cl.Cl |
Canonical SMILES |
CCNC(C)C(=O)C1=CC=C(C=C1)Cl |
Synonyms |
4-CEC |
Origin of Product |
United States |
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